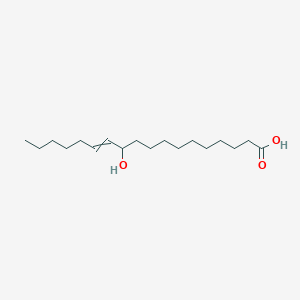
11-Hydroxyoctadec-12-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxyoctadec-12-enoic acid is a long-chain fatty acid with the molecular formula C18H34O3 It is a hydroxylated derivative of octadecenoic acid, characterized by the presence of a hydroxyl group at the 11th carbon and a double bond between the 12th and 13th carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-hydroxyoctadec-12-enoic acid can be achieved through several methods. One common approach involves the hydroxylation of octadecenoic acid using specific catalysts and reagents. For instance, the use of imidazole salts for dehydration, NaH-promoted reaction of ricinoleic acid methyl ester with MeI catalyzed by lipase P, and macrocyclization of racemic 12-hydroxyoctadec-9Z-enoic acid are some of the methods employed .
Industrial Production Methods: Industrial production of this compound often involves the esterification of ricinoleic acid by maleic or succinic anhydride, followed by macrolactonization using Boc2O–Et3N/DMAP or Boc2O–(i-Pr)2Net–pyrrolidinopyridine (4-PP). These methods ensure the production of biodegradable polyanhydrides and polyesters that are used as agents to deliver drugs to necessary targets .
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxyoctadec-12-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hypervalent iodine (III) or other oxidizing agents.
Reduction: Reduction reactions can be carried out using NaH or other reducing agents.
Major Products: The major products formed from these reactions include various lactones and polyanhydrides, which are used in the preparation of biodegradable materials .
Scientific Research Applications
11-Hydroxyoctadec-12-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of biodegradable polyanhydrides and polyesters.
Medicine: It is used as a drug delivery agent due to its biocompatibility and biodegradability.
Mechanism of Action
The mechanism of action of 11-hydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. For instance, ricinoleic acid, a similar compound, exerts its effects by interacting with cannabinoid receptors and transient receptor potential cation channels . The hydroxyl group and double bond in this compound play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Ricinoleic Acid: A hydroxylated fatty acid with similar properties and applications.
cis-Vaccenic Acid: Another hydroxylated fatty acid used as a bacterial biomarker.
12-Hydroxyoctadec-9-enoic Acid: A compound with similar chemical structure and reactivity.
Uniqueness: 11-Hydroxyoctadec-12-enoic acid is unique due to its specific hydroxylation and double bond position, which confer distinct chemical properties and reactivity. Its ability to form biodegradable polyanhydrides and polyesters makes it particularly valuable in medical and industrial applications .
Properties
CAS No. |
922174-72-9 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
11-hydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11,14,17,19H,2-10,12-13,15-16H2,1H3,(H,20,21) |
InChI Key |
ONAMALXVRDKFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(CCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















